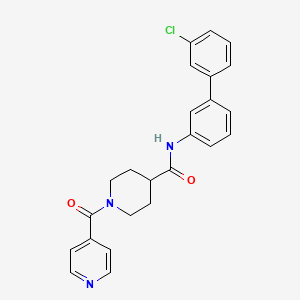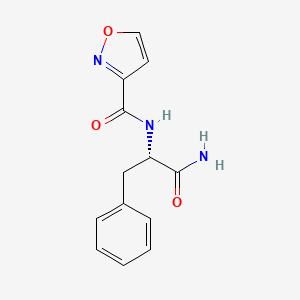![molecular formula C20H25N3O B5026525 N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5026525.png)
N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide is not yet fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain. This compound has been found to modulate the release of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects may contribute to its therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined by various analytical techniques. This compound also has good solubility in various solvents, which makes it suitable for various assays. However, one of the limitations of this compound is its limited availability, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for the study of N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One of the potential areas of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective properties, which may be beneficial in the treatment of these diseases. Another area of research is the development of more potent and selective analogs of this compound, which may have improved therapeutic properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research studies. Its synthesis method is relatively easy, and it has several advantages for lab experiments. This compound has been found to have various biochemical and physiological effects, which may contribute to its therapeutic properties. There are several future directions for the study of this compound, which may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide involves the reaction of 4-(4-methylphenyl)-1-piperazine with 4-chlorobenzyl chloride followed by the reaction with acetic anhydride. The final product is obtained after purification by column chromatography. The yield of this compound is around 60-70%, and the purity is more than 95%.
Applications De Recherche Scientifique
N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has shown potential in various scientific research studies. It has been studied for its anticancer, antipsychotic, and analgesic properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown promising results in the treatment of schizophrenia and neuropathic pain.
Propriétés
IUPAC Name |
N-[4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-3-9-20(10-4-16)23-13-11-22(12-14-23)15-18-5-7-19(8-6-18)21-17(2)24/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHVPZJXHCOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5026459.png)
![5-{5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026467.png)
![8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)
![ethyl 4-{[2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5026483.png)

![1-benzyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5026503.png)


![3-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5026517.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5026533.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5026541.png)
![11-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5026547.png)